Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its structural formula.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 262.26 . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) were not found in the available sources.Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways : Research demonstrates various synthetic routes to derive isoxazole and pyrazole derivatives, which are crucial for developing pharmaceuticals and materials with potential therapeutic applications. For example, Vicentini et al. (2000) described a synthetic entry to 3‐carboxamido‐4‐carboxylic acid derivatives of isoxazole, showcasing methods to generate structurally complex molecules from simpler precursors (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).
Chemical Modifications and Derivatives : The creation of new compounds through chemical modifications has been a focus to explore their potential applications. Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization, highlighting the versatility of isoxazole derivatives in chemical synthesis (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Potential Applications
Pharmacological Activities : The structural analogs of Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate have been explored for various biological activities. Thomas et al. (2017) discovered novel tumor-selective compounds with pronounced anti-proliferative activity, demonstrating the potential therapeutic applications of these compounds in oncology (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).
Antimicrobial and Antioxidant Properties : Compounds synthesized from similar chemical frameworks have shown significant antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized derivatives that exhibited excellent antibacterial and antifungal properties, as well as profound antioxidant potential, highlighting their applicability in developing new antimicrobial agents (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-amino-4-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-13(16)11-10(12(14)19-15-11)8-4-6-9(17-2)7-5-8/h4-7H,3,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIORUJOIJJXREO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200610 | |
Record name | Ethyl 5-amino-4-(4-methoxyphenyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763109-07-5 | |
Record name | Ethyl 5-amino-4-(4-methoxyphenyl)-3-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=763109-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-4-(4-methoxyphenyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 5-AMINO-4-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.